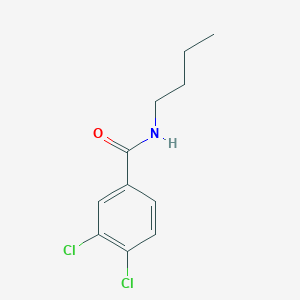

N-butyl-3,4-dichlorobenzamide

Description

Structure

3D Structure

Properties

CAS No. |

33763-65-4 |

|---|---|

Molecular Formula |

C11H13Cl2NO |

Molecular Weight |

246.13 g/mol |

IUPAC Name |

N-butyl-3,4-dichlorobenzamide |

InChI |

InChI=1S/C11H13Cl2NO/c1-2-3-6-14-11(15)8-4-5-9(12)10(13)7-8/h4-5,7H,2-3,6H2,1H3,(H,14,15) |

InChI Key |

XFZGVOSOUSVSGA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC(=O)C1=CC(=C(C=C1)Cl)Cl |

Origin of Product |

United States |

Biological Activity Profiling and Structure Activity Relationships Sar

Antimicrobial Activity Studies

The antimicrobial profile of N-butyl-3,4-dichlorobenzamide has been evaluated to determine its efficacy against a range of pathogenic bacteria and fungi.

Studies on the antibacterial properties of benzamide (B126) derivatives have indicated a potential for antimicrobial action. However, specific data on this compound remains limited in publicly accessible research.

While some dichlorobenzamide derivatives have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, specific minimum inhibitory concentration (MIC) values for this compound against these strains are not extensively documented in the reviewed scientific literature. The core structure of 3,4-dichlorobenzamide (B1295324) is recognized as a critical component for pharmacological activity in some related compounds.

Table 1: Antibacterial Activity of this compound against Gram-Positive Bacteria

| Bacterial Strain | MIC (µg/mL) |

| Staphylococcus aureus | Data not available |

| Enterococcus faecalis | Data not available |

| MIC: Minimum Inhibitory Concentration. Data not available from reviewed sources. |

Table 2: Antibacterial Activity of this compound against Gram-Negative Bacteria

| Bacterial Strain | MIC (µg/mL) |

| Escherichia coli | Data not available |

| Pseudomonas aeruginosa | Data not available |

| MIC: Minimum Inhibitory Concentration. Data not available from reviewed sources. |

The potential of this compound as an antifungal agent, particularly against phytopathogenic fungi, has been an area of interest. However, specific studies detailing its efficacy are not prevalent in the examined literature. Research on related benzamide structures suggests that this class of compounds can possess fungicidal properties, but direct evidence for this compound is lacking.

Table 3: Antifungal Activity of this compound against Phytopathogenic Fungi

| Fungal Species | EC50 (µg/mL) |

| Data not available | Data not available |

| EC50: Half maximal effective concentration. Data not available from reviewed sources. |

Antibacterial Activity and Spectrum

Enzymatic Inhibition Investigations

The interaction of this compound with enzymes, particularly those involved in lipid metabolism, has been explored to understand its mechanism of action at a molecular level.

Ceramidases are enzymes that play a crucial role in sphingolipid metabolism by hydrolyzing ceramide into sphingosine (B13886) and a fatty acid. The inhibition of these enzymes is a target for therapeutic intervention in various diseases.

In a study focused on the discovery of small molecule inhibitors of ceramidases, this compound, referred to as ES_ACR05, was synthesized and evaluated for its inhibitory activity. The investigation revealed that this compound did not exhibit any inhibitory effect on acid ceramidase. biorxiv.org Furthermore, in dose-response experiments to identify inhibitors of alkaline ceramidase 3 (ACER3), this compound was not among the confirmed primary hits. biorxiv.org

Table 4: Inhibitory Activity of this compound against Ceramidases

| Enzyme | Inhibition | IC50 (µM) |

| Acid Ceramidase | No inhibition observed | Not applicable |

| Alkaline Ceramidase 3 (ACER3) | Not a confirmed inhibitor | Not applicable |

| IC50: Half maximal inhibitory concentration. Data from a high-throughput screening and subsequent dose-response analysis. biorxiv.org |

Betaine/GABA Transporter (BGT1) Inhibition

This compound has been identified as a notable inhibitor of the Betaine/GABA Transporter 1 (BGT1). BGT1 is responsible for the uptake of the neurotransmitter GABA and betaine, playing a crucial role in regulating the GABAergic system. nih.gov

A derivative, N-(1-benzyl-4-piperidinyl)-2,4-dichlorobenzamide (BPDBA), emerged from a screening of a small compound library as a selective, non-competitive inhibitor of human BGT-1. nih.govresearchgate.net This suggests a potential allosteric mode of interaction, meaning it binds to a site on the transporter other than the main binding site. researchgate.netebi.ac.uk BPDBA demonstrates no significant inhibitory action on the other three human GABA transporter subtypes (GATs), and this selectivity was also confirmed for the mouse GAT subtypes. nih.gov The identification of BPDBA as a non-competitive inhibitor was a significant step, as the amino acid scaffold was previously thought to be necessary for BGT-1 inhibition. researchgate.net

Further research has been conducted on the structure-activity relationship of BPDBA analogues to develop more potent and selective BGT1 inhibitors. ebi.ac.uk These studies, combined with computational docking and mutagenesis experiments, have helped to propose a binding mode within an allosteric site of BGT1. ebi.ac.uk

| Compound | Target | Inhibition Profile | Significance |

| N-(1-benzyl-4-piperidinyl)-2,4-dichlorobenzamide (BPDBA) | Human and mouse BGT1 | Selective, non-competitive | First non-competitive inhibitor identified for BGT1, useful pharmacological tool. nih.govresearchgate.net |

Urease Inhibitory Modalities

While direct studies on the urease inhibitory modalities of this compound are not extensively detailed in the provided results, the broader class of thiourea (B124793) derivatives, which can be related to benzamides, has shown significant urease inhibition. Acyl thiourea derivatives are known to have a wide range of pharmaceutical applications, including as enzyme inhibitors. researchgate.net The donor atoms (N, O, and S) in the acyl thiourea structure are effective in binding interactions. researchgate.net For instance, a new acyl thiourea derivative has been explored for its excellent urease inhibition activity. researchgate.net Further research into specific dichlorobenzamide-containing thioureas could elucidate their potential as urease inhibitors.

Bacterial Topoisomerase Inhibition

Derivatives of 3,4-dichlorobenzamide have shown promise as bacterial topoisomerase inhibitors. One such derivative, a lipophilic 3,4-dichlorobenzamide, exhibited superior antibacterial activity. nih.gov These compounds are part of a class known as novel bacterial topoisomerase inhibitors (NBTIs) that target DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication. nih.gov The advantage of NBTIs is their novel binding mode, which allows them to be effective against bacteria resistant to other antibiotics like fluoroquinolones. nih.gov

A series of dioxane-linked NBTIs with an amide moiety were synthesized and evaluated. nih.gov Optimization of this series led to the discovery of compounds with potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and dual inhibition of DNA gyrase and topoisomerase IV. nih.gov Specifically, a 3-Cl benzamide derivative potently inhibited gyrase with an IC50 value of 0.32 μM. nih.gov

| Compound Class | Target | Activity |

| Dioxane-linked NBTIs (with 3,4-dichlorobenzamide moiety) | DNA gyrase, Topoisomerase IV | Potent antibacterial activity, including against MRSA. nih.gov |

| 3-Cl benzamide derivative | Gyrase | IC50 = 0.32 μM. nih.gov |

Proteasome Inhibition

The ubiquitin-proteasome system (UPS) is a key target for cancer therapies, and certain benzamide derivatives have been investigated as proteasome inhibitors. nih.gov While direct evidence for this compound as a proteasome inhibitor is limited in the provided results, related structures show activity. For example, combining a dimethyl phenyl ketoamide with a dichloro benzamide group in a peptide-like structure was explored for proteasome inhibition. nih.gov Another compound, [(lR)-l-({[(2,5-dichlorobenzoyl)amino]acetyl}amino)-3-methylbutyl]boronic acid, is a known peptide boronic acid proteasome inhibitor. google.com FHND6091, a prodrug of a potent and selective oral proteasome inhibitor, contains a 2,5-dichlorobenzamide (B1294676) moiety and binds irreversibly to the β5 subunit of the 20S proteasome, demonstrating anti-cancer activities. probechem.com

Anticancer Activity and Cellular Effects

Inhibition of Cancer Cell Proliferation (e.g., T47d)

The T47D human breast cancer cell line is a common model for studying the effects of potential anticancer compounds. While direct data on this compound's effect on T47D cells is not specified, related compounds have been evaluated. For instance, N-(allylcarbamothioyl)-3,4-dichlorobenzamide was tested for its cytotoxicity on T47D cells. researchgate.net Molecular docking studies predicted that this compound could have a higher biological activity than the standard chemotherapeutic agent 5-fluorouracil. researchgate.net Other studies have shown that various synthetic compounds can inhibit the growth of T47D cells, often in a dose-dependent manner, by inducing cell cycle arrest and apoptosis. nih.govkoreascience.kr

Influence on Cell Signaling Pathways

Benzamide derivatives have the potential to interfere with cellular signaling pathways, a common mechanism for anticancer drugs. ontosight.ai The specific arrangement of functional groups, such as the dichloro substitution on the benzamide ring, is significant for the molecule's ability to interact with target proteins or receptors. ontosight.ai Altered signaling cascades in cancer cells often lead to the aberrant expression of genes essential for their survival. uni-saarland.de Interrupting these pathways at various levels, such as transcription factor binding or protein-protein interactions, is a promising approach to cancer therapy. uni-saarland.de For example, some benzamide derivatives have been investigated for their ability to inhibit specific protein kinases. ontosight.ai

Antiviral Research and Inhibitory Profiles

While specific antiviral research on this compound is not extensively documented in the provided results, the broader class of benzamide derivatives has been a subject of interest in antiviral studies. For instance, certain acylated 4-aminopiperidines, which can be conceptually related to benzamide structures, have been identified as potent entry inhibitors of influenza A viruses. nih.gov These compounds are suggested to target the viral hemagglutinin (HA), a critical protein for viral entry into host cells. nih.gov One such compound demonstrated a significant reduction in viral titer for both H1N1 and H5N1 strains of the influenza virus. nih.gov Furthermore, some N-((4-acetylphenyl)carbamothioyl)benzamide derivatives have shown inhibitory activity against various enteroviruses, including EV-A71 and EV-D68. rsc.org

It is important to note that while these findings pertain to the broader benzamide class, direct evidence of this compound's antiviral activity is not specified. However, the modular nature of benzamide synthesis allows for the exploration of various substituents to optimize antiviral potency. mdpi.com

Other Pharmacological Activities of Related Benzamide Scaffolds

The benzamide core is a versatile scaffold that has been explored for a multitude of pharmacological activities beyond antiviral applications.

Benzamide derivatives are widely recognized for their anti-inflammatory properties. ontosight.ai These compounds can exert their effects through various mechanisms, including the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway. researchgate.netekb.eg The structure-activity relationship (SAR) of benzamide derivatives in inflammation is a significant area of research. For example, substitutions on the benzamide ring can greatly influence anti-inflammatory activity. nih.govarabjchem.org Specifically, the nature and position of substituents on the benzimidazole (B57391) ring, a related heterocyclic system, have been shown to be critical for anti-inflammatory effects. nih.govmdpi.com Some benzimidazole derivatives act by interacting with targets like transient receptor potential vanilloid-1, cannabinoid receptors, and specific cytokines. nih.govmdpi.com Certain novel benzimidazole derivatives have demonstrated COX-2 inhibition and significant in vivo anti-inflammatory activity. ekb.eg

While direct studies on this compound are limited, research on related structures provides insights. For instance, a study on N-(tert-butyl)-2,3-dichlorobenzamide noted its exploration for anti-inflammatory effects. Another study synthesized a series of novel substituted benzamides related to Parsalmide, a known NSAID, and evaluated their in vitro activity on COX-1 and COX-2, as well as their in vivo anti-inflammatory effects. researchgate.net

Certain benzamide derivatives have been investigated for their potential in treating allergic conditions. For example, specific benzamides of 3-aminopyrrolidines have been shown to protect sensitized guinea pigs from anaphylactic shock, suggesting their utility in controlling allergy symptoms in humans, such as asthma. google.com The mechanism often involves antagonism of histamine (B1213489) H1 receptors. arabjchem.orgresearchgate.net Fexofenadine, a well-known antihistamine, has been a lead compound for the synthesis of new benzamide derivatives with potential anti-allergic activity. researchgate.net These studies highlight the potential of the benzamide scaffold in developing new treatments for allergic rhinitis and other allergic phenomena. google.comarabjchem.orgresearchgate.net

The benzamide structure is also associated with antihypertensive effects. Some benzamide compounds exhibit strong smooth muscle relaxing action, leading to vasodilation and a reduction in blood pressure. google.com This has led to their investigation as therapeutic agents for hypertension and other circulatory disturbances. google.comgoogle.com The mechanism can involve the blocking of alpha-adrenergic receptors, which are present in the muscles lining blood vessel walls. drugbank.com Blocking these receptors leads to muscle relaxation, blood vessel widening, and consequently, lower blood pressure. drugbank.com For instance, certain N-cyclopentyl-N-2-hydroxyalkyl-ring-substituted benzamides have demonstrated blood pressure-lowering effects. google.com

Several studies have highlighted the potential of benzamide derivatives as antitubercular agents. nih.govnih.gov The antimycobacterial activity is often evaluated against various strains of Mycobacterium tuberculosis, including drug-sensitive, multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains. nih.gov For example, Naphthamide derivatives have shown potency comparable to the first-line anti-TB drug ethambutol. nih.gov Structure-activity relationship studies have shown that substitutions on the benzamide scaffold are crucial for activity. For instance, the presence of electron-withdrawing groups, such as a 3,4-dichlorophenyl moiety, on the terminal phenyl ring of certain urea (B33335) derivatives enhanced their anti-TB potential. nih.gov Specifically, some m-amidophenol derivatives, which include a benzamide component, have shown potent inhibitory activity against M. tuberculosis strains. nih.gov

Agrochemical Applications

This compound is related to a class of compounds used in agriculture. The isomer 2,6-dichlorobenzamide (B151250) (BAM) is a known major metabolite of the herbicide dichlobenil (B1670455). nih.govresearchgate.netnih.govepa.govmst.dk Dichlobenil is used for weed control in both non-agricultural areas and aquatic environments. nih.govresearchgate.net BAM itself is recognized as a herbicide and a transformation product of other pesticides. nih.govontosight.ai While this compound is not dichlobenil or BAM, its structural similarity to these herbicidally active compounds suggests its potential relevance within the agrochemical field. The dichlorobenzamide moiety is a key feature in these herbicidal compounds.

Herbicidal Efficacy

Benzamide derivatives are a known class of herbicides, often functioning as inhibitors of Photosystem II (PSII) in plants, which disrupts the photosynthetic process. nih.gov The 3,4-dichloro substitution pattern on the phenyl ring is a feature found in several compounds with herbicidal properties. smolecule.comnih.gov Research on related structures indicates that minor modifications, including the positioning of chlorine atoms on the phenyl ring and variations in the N-substituent, can significantly alter herbicidal activity. nih.gov For instance, 3,4-Dichlorobenzyl methylcarbamate has been identified as a selective pre-emergence herbicide effective against both grass and broadleaf weeds. nih.gov

The herbicidal potential of benzamides is linked to their ability to interfere with crucial biological processes in plants. mdpi.comnih.gov Studies on analogous compounds, such as N-(tetrazol-5-yl)- and N-(triazol-5-yl)arylcarboxamides, have also demonstrated their utility as herbicides, although challenges like insufficient activity at low application rates can occur. google.com The continuous search for new agrochemicals is driven by the need to overcome weed resistance to existing herbicides. nih.gov

Table 1: Herbicidal Activity of Benzamide-Related Compounds

| Compound Structure/Class | Target/Mode of Action | Key Findings | Reference |

|---|---|---|---|

| Benzamide Herbicides | Photosystem II (PSII) Inhibition | Widely used for weed control by inhibiting photosynthesis. | nih.gov |

| 3,4-Dichlorobenzyl methylcarbamate | Pigment Synthesis Inhibition | Selective pre-emergence herbicide. Activity is sensitive to chlorine position and N-substituent. | nih.gov |

| Urea derivatives with 3,4-dichlorophenyl group | Photosynthesis Inhibition (Electron Transport Chain) | Exhibit herbicidal properties by blocking electron transport. | smolecule.com |

| N-substituted hydroxybenzamides (Salicylanilides) | Photosynthetic Electron Transport (PET) Inhibition | Demonstrate herbicidal properties alongside other biological activities. | mdpi.comnih.gov |

Insecticidal Properties

The benzamide scaffold is also a foundational structure for various insecticides. mdpi.com A number of novel diamide (B1670390) derivatives have been developed that target insect ryanodine (B192298) receptors (RyRs), which are critical for muscle contraction. rsc.org This mode of action leads to uncontrolled calcium release within insect cells, causing paralysis and death. While specific data on the insecticidal action of this compound is not extensively detailed, the broader class of benzamides and related diamides shows significant potential. For example, novel anthranilic diamides have shown potent insecticidal effects against various pests. rhhz.net

Research into related structures, such as benzamides substituted with pyridine-linked 1,2,4-oxadiazole, has also yielded compounds with good insecticidal and fungicidal activities. mdpi.com Similarly, the development of thiobenzamide (B147508) derivatives has identified compounds with notable toxic effects against insects like the cotton leafworm, Spodoptera littoralis. scispace.com

Table 2: Insecticidal Activity of Benzamide Derivatives

| Compound Class | Target/Mode of Action | Example Pests | Key Findings | Reference |

|---|---|---|---|---|

| Diamide Derivatives | Ryanodine Receptors (RyRs) | Plutella xylostella, Spodoptera frugiperda | Designed to overcome insecticide resistance; act on insect RyRs. | rsc.org |

| Benzamides with Pyridine-Linked 1,2,4-Oxadiazole | Not Specified | Larvicidal activity tested | Showed good insecticidal and fungicidal activities. | mdpi.com |

| Anthranilic Diamides with Polyfluoroalkyl Pyrazole | Not Specified | Mythimna separata, Plutella xylostella | Some compounds exhibited 100% larvicidal activity at low concentrations. | rhhz.net |

| Thiobenzamide Derivatives | Not Specified | Spodoptera littoralis | Showed potent toxic effects on larval stages. | scispace.com |

Structure-Activity Relationship (SAR) Derivations

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule like this compound influences its biological potency. These studies explore how modifications to different parts of the molecule—the halogen pattern, the alkyl chain, and other substituents on the benzamide ring—can enhance or diminish its desired activity.

Influence of Halogenation Patterns on Biological Activity

The presence and position of halogen atoms on the benzamide ring are critical determinants of biological activity. nih.gov For many biologically active benzamides, a dichlorinated ring is a key feature. SAR studies on related compounds show that the 3,4-dichloro pattern is particularly effective for certain activities. For example, in a series of benzamide-acetamide derivatives studied for urease inhibition, the presence of a halogen at the para position on the aryl ring was shown to increase activity. acs.org

In studies of fungicidal benzamides, derivatives with a 3,4-dichloro [3,4-(Cl)2] substitution on the benzene (B151609) ring exhibited inhibitory activities superior to other patterns, suggesting that strong electron-withdrawing groups in these positions are beneficial. mdpi.com Research on herbicidal N-substituted-2,6-(polyfluoromethyl)-1,2-dihydropyridine-3,5-dicarboxylates also indicated that the addition of halogens to the aromatic portion of a molecule generally increases herbicidal activity. acs.org The specific pattern of halogenation not only affects the electronic properties of the molecule but can also influence its lipophilicity and how it fits into a biological target site. mdpi.com

Table 3: Effect of Halogenation on the Biological Activity of Benzamide Analogs

| Compound Series | Activity Type | Influence of Halogenation | Reference |

|---|---|---|---|

| Benzamide-Acetamide Sulfonamides | Urease Inhibition | Halogen at ortho and para positions on the aryl ring increased activity. | acs.org |

| Quinoline-Linked Benzamides | Fungicidal | 3,4-(Cl)2 substitution showed superior inhibitory activity. | mdpi.com |

| Substituted Carboxanilides | Herbicidal (PET Inhibition) | Compounds with chlorine at position C(4) showed higher lipophilicity than those with C(5) substitution. | mdpi.com |

| Sulfonyl Carboxamides | Herbicidal | Addition of halogens to the aromatic moiety increased herbicidal activity. | acs.org |

Alkyl Chain Length and Branching Effects on Potency

The N-alkyl group, which is a butyl group in this compound, plays a significant role in modulating biological activity, primarily by influencing the compound's lipophilicity. nih.gov Lipophilicity affects how a molecule is absorbed and transported across biological membranes to reach its target site. mdpi.com Studies on various classes of N-alkyl amides and related compounds consistently show that the length and branching of the alkyl chain can dramatically alter potency.

Table 4: Influence of N-Alkyl Chain Length on Biological Potency

| Compound Series | Activity Type | Effect of Alkyl Chain Length | Reference |

|---|---|---|---|

| N-Alkyl Nitrobenzamides | Antimycobacterial | Intermediate chain length (6-10 carbons) resulted in higher activity. | nih.gov |

| N-Alkylmorpholine Derivatives | Antibacterial (MRSA) | Chains from C12 to C16 showed the highest efficacy; chains < C5 were inactive. | chemrxiv.org |

| 4-(1H-1,2,3-triazol-1-yl)benzamides | HSP90 Inhibition | Potency varied depending on the length of the alkyl chain. | bohrium.com |

| Anthranilic Diamides | Insecticidal | Bulky alkyl groups (e.g., isobutyl) led to a decrease in activity. | rhhz.net |

Substituent Effects on Benzamide Ring for Targeted Activity

Beyond the specific halogenation pattern, other substituents on the benzamide ring can be modified to fine-tune the biological activity for a specific target. The nature of these substituents—whether they are electron-donating or electron-withdrawing—can significantly alter the molecule's efficacy.

Mechanistic Investigations at the Molecular and Cellular Level

Elucidation of Molecular Targets and Binding Dynamics

The biological activity of N-butyl-3,4-dichlorobenzamide and related molecules stems from their interaction with specific protein targets. The 3,4-dichlorobenzamide (B1295324) core is often critical for receptor binding and pharmacological activity. The nature of these interactions, from direct binding at active sites to allosteric modulation, dictates their ultimate cellular effects.

The binding of dichlorobenzamide derivatives to their protein targets is a complex interplay of various forces. The n-butyl group, for instance, can increase activity by filling a hydrophobic pocket within the target enzyme. nih.gov Thermodynamic studies on similar protein-ligand complexes, where an alkyl chain is varied, show that increases in the nonpolar surface area buried upon binding correlate with favorable enthalpy changes (ΔH°), though these are often counteracted by unfavorable entropy changes (-TΔS°). nih.gov

Computational docking and molecular dynamics (MD) simulations have been instrumental in visualizing these interactions. For example, simulations of an this compound analog with alkaline ceramidase 3 (ACER3) revealed a binding site within the transmembrane region of the enzyme. biorxiv.org Similarly, docking studies of other dichlorobenzamide derivatives have shown interactions with key amino acid residues in the active sites of their targets. nih.gov In some cases, π-π stacking interactions involving the chloro-substituted phenyl ring have been observed to be crucial for binding. nih.gov

Table 1: Examples of Protein-Ligand Interactions for Dichlorobenzamide Derivatives This table is interactive. You can sort and filter the data.

| Compound Class | Target Protein | Key Interaction Features | Research Method |

|---|---|---|---|

| This compound Analog | Alkaline Ceramidase 3 (ACER3) | Binding within transmembrane region. | Computational Docking, MD Simulations biorxiv.org |

| 3,4-dichlorobenzyl Analog | MurB | Bulky side chain fills a hydrophobic pocket. | Enzyme Inhibition Assay nih.gov |

| 4-chloro-substituted Tetrazole-benzamide | Target Receptor | Favorable π–π stacking interaction. | Docking Studies nih.gov |

| Tripeptide with linear alkyl chain | Grb2 SH2 domain | Burial of nonpolar surface correlates with favorable ΔH°. | Isothermal Titration Calorimetry nih.gov |

Several dichlorobenzamide derivatives have been identified as non-competitive inhibitors, suggesting they bind to an allosteric site—a location on the protein distinct from the substrate-binding site. researchgate.netresearchgate.net This mode of action is significant as it can offer higher selectivity compared to competitive inhibitors that target highly conserved active sites.

A notable example is the inhibition of the betaine/GABA transporter 1 (BGT1) by N-(1-benzyl-4-piperidinyl)-2,4-dichlorobenzamide (BPDBA), which displays a non-competitive inhibition profile. researchgate.net Mutagenesis and computational docking studies propose a binding site for this class of inhibitors within an allosteric pocket in BGT1, corresponding to a similar pocket identified in the human serotonin (B10506) transporter (hSERT). researchgate.net

Hydrogen-deuterium exchange mass spectrometry (HDX-MS) has provided direct evidence of allosteric effects. For an inhibitor of ACER3, HDX-MS revealed that its binding induced conformational changes in regions of the protein that were not in direct contact with the inhibitor's binding site. biorxiv.org This confirms that the binding event at an allosteric site can transmit structural changes across the protein, thereby modulating its function. biorxiv.org

Cellular Pathway Modulation by this compound Derivatives

By interacting with key molecular targets, these compounds can interfere with and modulate various cellular signaling pathways.

Benzamide (B126) derivatives, including structures similar to this compound, have been found to interfere with cellular signaling pathways, such as those involving protein kinases, which are crucial in oncology. ontosight.ai The inhibition of specific enzymes can have a cascading effect on metabolic and signaling pathways.

Sphingolipid Metabolism: The discovery of this compound (referred to as ES_ACR05 in one study) as an inhibitor of alkaline ceramidase 3 (ACER3) directly implicates it in the modulation of sphingolipid metabolism. biorxiv.org Ceramides are key signaling lipids, and their levels are tightly controlled. Inhibiting their breakdown via ACER3 can alter cellular processes where sphingolipids play a regulatory role. biorxiv.org

Steroid Hormone Pathways: A derivative, N-(Tert-butyl)-3,4-dichlorobenzamide, has been investigated as an inhibitor of 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2), an enzyme involved in targeted endocrine therapy. uni-saarland.de Modulating this enzyme can selectively decrease local androgen levels. uni-saarland.de

Bacterial Cell Processes: In bacteria, dichlorobenzamide derivatives have been shown to inhibit MreB, a protein essential for determining cell shape and other cellular processes, demonstrating antibacterial potential. nih.gov

Enzyme kinetic studies provide quantitative measures of the inhibitory potency of these compounds, typically reported as the half-maximal inhibitory concentration (IC₅₀). These studies have also elucidated the mechanism of inhibition (e.g., competitive vs. non-competitive).

For instance, a 2,4-dichlorobenzamide (B1293658) analog was found to be a potent and competitive inhibitor of the glycine (B1666218) transporter 1 (GlyT1), meaning it competes with the natural substrate, glycine. nih.gov In contrast, studies on BGT1 inhibitors with a dichlorobenzamide scaffold revealed a non-competitive inhibition profile. researchgate.net A 3,4-dichlorobenzyl analog was identified as an inhibitor of the enzyme MurB with an IC₅₀ value of 15 μM. nih.gov Further studies identified a N-dichlorobenzamide quinolinyl iminothiazoline as a highly potent inhibitor of alkaline phosphatase, with an IC₅₀ value of 0.337 µM. researchgate.net

Table 2: Enzyme Inhibition Data for Dichlorobenzamide Derivatives This table is interactive. You can sort and filter the data.

| Compound Derivative | Target Enzyme | IC₅₀ Value | Mechanism of Inhibition |

|---|---|---|---|

| 2,4-dichlorobenzamide analog (12a) | Glycine Transporter 1 (GlyT1) | 112 ± 6 nM | Competitive nih.gov |

| 3,4-dichlorobenzyl analog | MurB | 15 µM | Not specified nih.gov |

| N-dichlorobenzamide quinolinyl iminothiazoline (6i) | Alkaline Phosphatase | 0.337 ± 0.015 µM | Not specified researchgate.net |

| Piperidine urea-based inhibitor (KT203) | Neutral Ceramidase | 19.54 ± 3.18 µM | Non-selective biorxiv.org |

Conformational Dynamics and Protein Interaction Analysis

The function of a protein is intrinsically linked to its three-dimensional structure and dynamic motions. The binding of a ligand like this compound can alter these dynamics, leading to a functional output.

Computational methods such as molecular dynamics (MD) simulations are crucial for exploring these conformational changes. mdpi.com MD simulations of an ACER3 inhibitor revealed a binding site within the protein's transmembrane region and helped explain the enzyme's interaction with the compound. biorxiv.org Similarly, MD simulations of ligands binding to the Grb2 SH2 domain showed that bound alkyl chains can adopt specific conformations, such as gauche interactions, within the binding pocket. nih.gov These simulations provide a dynamic picture of the protein-ligand complex that is often inaccessible through static experimental structures alone. researchgate.netnih.gov

Experimental techniques like Pulsed Electron-Electron Double Resonance (PELDOR) spectroscopy can be used to measure nanometer-scale distances within proteins, allowing for the observation of conformational dynamics and ligand-induced structural changes in a native-like environment. nih.gov The combination of these computational and experimental approaches provides a powerful toolkit for a detailed analysis of how this compound and its derivatives interact with their protein targets and modulate their conformational landscapes to exert their biological effects. mdpi.com

Computational and Theoretical Chemistry Studies

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor or target protein). This method is instrumental in understanding the structural basis of ligand-target interactions.

Docking simulations are employed to predict the binding pose of a ligand within the active site of a protein. A scoring function is then used to estimate the binding affinity, often presented as a docking energy score in kcal/mol, which helps in ranking potential compounds against a biological target. researchgate.net

In a notable study, N-butyl-3,4-dichlorobenzamide (also referred to as Compound 02 or ES_ACR05) was investigated as an inhibitor of alkaline ceramidase 3 (ACER3). biorxiv.org Computational docking using Autodock Vina was performed to predict its binding mode to the ACER3 crystal structure (PDB: 6G7O). biorxiv.org Such approaches are crucial for guiding ligand optimization efforts by identifying compounds with potentially high binding affinity before their synthesis and experimental testing. biorxiv.org The process involves setting residues in the ligand-binding pocket to be flexible, allowing for a more realistic simulation of the induced fit between the ligand and the protein. biorxiv.org

Beyond predicting binding affinity, molecular docking elucidates the specific interactions that stabilize the ligand-receptor complex. These interactions can include hydrogen bonds, hydrophobic interactions, and polar contacts. For this compound, docking studies revealed a binding site located within the transmembrane region of ACER3. biorxiv.org A key interaction identified was a polar contact formed between the carbonyl oxygen of the this compound molecule and a Zinc ion coordinated within the ACER3 active site. biorxiv.org This specific interaction is critical, as it allows ACER3 to process the inhibitor as if it were a substrate. biorxiv.org The validation of such computationally predicted binding poses is often supported by experimental techniques like Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS), which can confirm the engagement of specific protein regions by the ligand. biorxiv.org

| Interaction Type | Ligand Group | Target Residue/Component | Description |

|---|---|---|---|

| Polar Contact | Carbonyl Oxygen | Active Site Zinc Ion | Stabilizes the ligand in the active site, facilitating its recognition by the enzyme. biorxiv.org |

| Binding Location | Entire Molecule | Transmembrane Region | The compound is predicted to bind within a pocket in the transmembrane domain of ACER3. biorxiv.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are valuable for predicting the activity of new, unsynthesized compounds. scispace.com

The foundation of a QSAR model is the calculation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure. nih.gov These descriptors can be categorized into several classes, including topological, electronic, and steric properties. researchgate.net The process involves generating a large pool of descriptors for a set of compounds with known activities and then selecting the most relevant ones using statistical methods, such as genetic algorithms or stepwise multiple linear regression. europa.euljmu.ac.uk The goal is to create a robust model that is not overfitted, a risk that is mitigated by ensuring a proper ratio of molecules to descriptors. nih.gov

| Descriptor Class | Examples | Information Encoded |

|---|---|---|

| Topological | Connectivity Indices (e.g., Randic index), Wiener Index | Information about molecular size, shape, and branching based on the 2D graph of the molecule. researchgate.net |

| Electronic | HOMO/LUMO energies, Dipole Moment, Partial Charges | Describes the electronic properties and reactivity of the molecule. researchgate.net |

| Physicochemical | LogP (Octanol-Water Partition Coefficient), Molar Refractivity | Represents the lipophilicity and steric bulk of the molecule, which influence its pharmacokinetics. researchgate.net |

| 3D Descriptors | Molecular Surface Area, Molecular Volume | Quantifies the three-dimensional shape and size of the molecule. researchgate.net |

The selected descriptors are then used to build a mathematical model, commonly through multiple linear regression (MLR), which correlates the descriptors with the observed biological activity. ljmu.ac.uk The robustness and internal predictivity of the model are assessed using statistical metrics like the leave-one-out cross-validation coefficient (Q²). nih.gov

Once a QSAR model is developed and validated, it can be used to predict the biological activities of novel compounds that fall within its applicability domain. u-strasbg.fr For instance, QSAR models are widely used in aquatic toxicology to predict the 96-hour lethal concentration (LC50) of chemicals for organisms like the fathead minnow. scispace.com Chemicals are often grouped by their mode of action, such as non-polar narcosis, polar narcosis, or electrophile reactivity, and specific QSARs are developed for each class. scispace.com Amides, the chemical class to which this compound belongs, have been included in such large-scale QSAR studies. scispace.com The predictive power of a model for an external set of compounds is evaluated using statistical parameters like the coefficient of multiple determination (R²) and the root mean square error (RMSE). nih.gov A reliable QSAR model provides a valuable tool for screening virtual libraries of compounds and prioritizing candidates for synthesis and experimental testing, thereby accelerating the drug discovery process. nih.gov

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. These simulations provide detailed information about the conformational changes and dynamics of a ligand-protein complex, offering insights that are not accessible through static docking studies. biorxiv.org

In the study of this compound's interaction with ACER3, replica-exchange molecular dynamics (MD) simulations were performed. biorxiv.org The simulation system was prepared by embedding the ACER3:this compound complex, as predicted by docking, into a phosphatidylcholine (POPC) lipid bilayer. biorxiv.org This setup mimics the natural membrane environment of the ACER3 enzyme. The system was then solvated in a water box with ions to neutralize the charge, creating a physiologically relevant simulation environment. biorxiv.org

Bioinformatics and Chemoinformatics Applications in Target Identification

The identification of specific biological targets is a critical step in understanding the mechanism of action of any bioactive compound. For this compound and related molecules, bioinformatics and chemoinformatics serve as powerful tools to predict and elucidate potential protein interactions, thereby guiding further experimental validation. These computational approaches leverage vast biological and chemical databases and sophisticated algorithms to perform in silico target fishing and binding-mode analysis.

While comprehensive target identification studies focusing solely on this compound are not extensively documented in public literature, the broader class of dichlorobenzamide-containing compounds has been subject to various computational analyses. These studies provide a framework for how such techniques could be applied to this compound. Methods such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics (MD) simulations are instrumental in this process. biorxiv.orgacs.orgresearchgate.net

Research on structurally related compounds highlights the utility of these methods. For instance, a computational approach was employed to understand the interaction between ceramidases and their inhibitors, including this compound, which was identified as ES_ACR05 in the study. biorxiv.org This research combined docking and replica-exchange molecular dynamics simulations to reveal a binding site within the transmembrane region of the alkaline ceramidase ACER3. biorxiv.org The simulations indicated that the carbonyl oxygen of the inhibitor forms a key polar contact with a zinc ion in the enzyme's active site, explaining the molecule's ability to be processed as a substrate. biorxiv.org

In another example, in silico investigations were conducted on a series of novel quinolinyl-iminothiazolines, which included an N-dichlorobenzamide derivative (compound 6i), as potential alkaline phosphatase inhibitors. researchgate.net These studies utilized Density Functional Theory (DFT) to assess compound reactivity, followed by molecular docking and molecular dynamics simulations to predict and analyze the binding interactions with the target enzyme. researchgate.net Such studies are crucial for rational drug design and for prioritizing compounds for synthesis and in vitro testing.

Furthermore, large-scale chemical databases like PubChem and ChEMBL are invaluable chemoinformatic resources. ontosight.ainih.gov They allow researchers to search for compounds with structural similarities to this compound and to access aggregated data on their known biological activities. This "guilt-by-association" approach can generate hypotheses about potential targets for a novel compound based on the known targets of its structural analogs. For example, the ChEMBL database entry for a more complex dichlorobenzamide derivative, CHEMBL1874281, notes that similar compounds have been explored for their ability to interact with protein kinases and cellular signaling pathways. ontosight.ai

The table below summarizes representative computational studies on compounds containing the dichlorobenzamide moiety, illustrating the application of bioinformatics and chemoinformatics in target identification and interaction analysis.

Interactive Table: Computational Studies on Dichlorobenzamide-Containing Compounds

| Compound/Series | Computational Method(s) Used | Predicted/Identified Target | Key Findings |

| This compound (ES_ACR05) biorxiv.org | Docking, Replica-Exchange Molecular Dynamics (MD) | Alkaline Ceramidase (ACER3) | Revealed a binding site in the transmembrane region; the carbonyl oxygen interacts with the active site zinc ion, allowing hydrolysis. biorxiv.org |

| N-dichlorobenzamide quinolinyl iminothiazoline (6i) researchgate.net | Density Functional Theory (DFT), Molecular Docking, MD | Alkaline Phosphatase | DFT studies predicted high reactivity; docking and MD simulations supported its potential as an inhibitor of the target enzyme. researchgate.net |

| N-methyl-2-alkenyl-4-quinolones nih.gov | Docking | MurE ligase (Mtb) | Compounds bind to hydrophobic pockets near the uracil-binding site, potentially inducing a conformational change that prevents substrate binding. nih.gov |

| General JAK Inhibitors acs.org | Quantitative Structure-Activity Relationship (QSAR) | Janus Kinases (JAK) | Developed a robust model to predict JAK inhibitory activity for structurally diverse compounds, aiding in virtual screening. acs.org |

Metabolism and Environmental Fate Research Non Human

Biotransformation Pathways in Microorganisms

The breakdown of dichlorobenzamide isomers in the environment is predominantly a biological process driven by microorganisms. The structure of the isomer plays a significant role in its susceptibility to microbial degradation. For instance, the symmetrical substitution of chlorine atoms in 2,6-dichlorobenzamide (B151250) is thought to contribute to its enhanced stability in aquatic environments compared to asymmetrically substituted isomers like 2,3-dichlorobenzamide.

Research has successfully isolated and identified specific bacterial strains capable of utilizing the persistent metabolite 2,6-dichlorobenzamide (BAM) as a source of carbon and nitrogen.

Aminobacter sp. : Two key bacterial strains, Aminobacter sp. MSH1 and Aminobacter sp. ASI1 , have been identified as capable of mineralizing BAM. nih.govacs.org Strain MSH1 was isolated from a BAM-acclimated enrichment culture and can mineralize both BAM and its parent herbicide, dichlobenil (B1670455). nih.gov In contrast, strain ASI1, isolated from a different soil, is only capable of mineralizing BAM. nih.gov These gram-negative bacteria are considered vital for the natural attenuation of BAM in contaminated environments. The degradation capacity of Aminobacter sp. MSH1 has been shown to be effective even at low, nanomolar concentrations of BAM. nih.gov

Rhodococcus erythropolis : While not a primary degrader of BAM itself, Rhodococcus erythropolis DSM 9685 is instrumental in the initial transformation step, converting the parent herbicide 2,6-dichlorobenzonitrile (B3417380) (dichlobenil) into BAM via nitrile hydratase enzyme activity. acs.org

Fungal-Bacterial Consortia : Studies have also shown that microbial consortia can enhance degradation. The fungus Mortierella sp. can stimulate the biodegradation of BAM by the bacterium Aminobacter sp. MSH1. researchgate.net This synergistic relationship highlights the complex interactions within microbial communities that contribute to the breakdown of persistent organic pollutants. researchgate.net

| Microorganism | Compound Degraded | Key Finding | Reference |

|---|---|---|---|

| Aminobacter sp. MSH1 | 2,6-Dichlorobenzamide (BAM), Dichlobenil | Effectively mineralizes BAM, even at nanomolar concentrations. | nih.govacs.org |

| Aminobacter sp. ASI1 | 2,6-Dichlorobenzamide (BAM) | Mineralizes BAM but not its parent compound, dichlobenil. | nih.govacs.org |

| Rhodococcus erythropolis DSM 9685 | Dichlobenil | Transforms the parent herbicide into its metabolite, BAM. | acs.org |

| Mortierella sp. | 2,6-Dichlorobenzamide (BAM) | Stimulates degradation of BAM when in a consortium with Aminobacter sp. MSH1. | researchgate.net |

Compound-Specific Isotope Analysis (CSIA) is a powerful tool used to track the biodegradation of contaminants in the environment. tum.de This method relies on measuring the change in the ratio of heavy to light isotopes (e.g., ¹³C/¹²C and ¹⁵N/¹⁴N) in the remaining pool of a contaminant as it is degraded. Microbial enzymes often react faster with molecules containing lighter isotopes, leading to an enrichment of heavy isotopes in the residual contaminant pool. acs.org

Significant isotope fractionation has been observed during the biodegradation of 2,6-dichlorobenzamide (BAM) by Aminobacter strains.

Carbon and Nitrogen Fractionation : Degradation of BAM by both Aminobacter sp. MSH1 and ASI1 results in a pronounced enrichment of both Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N). acs.org The carbon isotope enrichment factors (εC) were found to be similar for both strains, ranging from -7.5‰ to -7.8‰. acs.org Nitrogen isotope fractionation (εN) was slightly more pronounced with strain MSH1 (-13.5‰) compared to strain ASI1 (-10.7‰). acs.org

Distinguishing Degradation from Formation : In contrast, the transformation of the parent compound dichlobenil to BAM shows very little isotopic fractionation. acs.org This distinction is critical, as it means that the isotope signature of BAM found in environmental samples is dominated by degradation processes rather than its formation. This allows researchers to use CSIA to identify and even quantify the extent of natural attenuation of BAM in groundwater. acs.org

Dual-Isotope Analysis : By plotting the change in nitrogen isotope ratios against the change in carbon isotope ratios (a dual-isotope plot), scientists can gain insights into the reaction mechanism. The slopes for strains MSH1 (1.75) and ASI1 (1.45) were similar, suggesting a comparable hydrolysis mechanism for BAM degradation by both bacteria. acs.org

| Isotope | Strain | Enrichment Factor (ε) | Reference |

|---|---|---|---|

| Carbon (¹³C) | Aminobacter sp. MSH1 | -7.8 ± 0.2‰ | acs.org |

| Carbon (¹³C) | Aminobacter sp. ASI1 | -7.5 ± 0.2‰ | acs.org |

| Nitrogen (¹⁵N) | Aminobacter sp. MSH1 | -13.5 ± 0.2‰ | acs.org |

| Nitrogen (¹⁵N) | Aminobacter sp. ASI1 | -10.7 ± 0.3‰ | acs.org |

Environmental Distribution and Persistence of Degradation Products

The physical and chemical properties of dichlorobenzamide isomers and their degradation products dictate their behavior and persistence in the environment.

The metabolite 2,6-dichlorobenzamide (BAM) is a prominent and persistent groundwater contaminant frequently detected across Europe and other regions. nih.govresearchgate.net Its presence in aquatic systems is almost entirely linked to the historical use of the herbicide dichlobenil. acs.orgresearchgate.net

While the parent compound, dichlobenil, tends to be immobilized in soil, BAM is significantly more water-soluble and mobile, leading to its leaching into groundwater. acs.orgresearchgate.net Monitoring programs have frequently found BAM in groundwater at concentrations exceeding the maximum allowed levels for pesticides set by the European Commission (0.1 μg/L). researchgate.net Although most detections are in the ng/L to low μg/L range, an unusually high concentration of 560 μg/L has been recorded in one instance. researchgate.net The persistence of BAM means that even though dichlobenil was banned in the EU in 2008, concentrations of its metabolite in groundwater have continued to be a concern. acs.org

The interaction with soil and sediment is a key factor controlling a chemical's potential to contaminate groundwater. Studies on 2,6-dichlorobenzamide (BAM) reveal properties that facilitate its environmental mobility.

Sorption : BAM exhibits very low sorption to soil and sediment particles. acs.org Its soil organic carbon-water (B12546825) partitioning coefficient (Koc) is reported to be between 33 and 35 L/kg. acs.org This is in stark contrast to its parent compound, dichlobenil, which has a much higher Koc (500 to 896 L/kg) and is therefore more strongly bound to soil. acs.org The low sorption of BAM is a primary reason for its high mobility and tendency to leach from the soil into underlying aquifers. acs.org

Persistence : Once in the subsurface, BAM is highly persistent, particularly in the absence of specialized degrading bacteria like Aminobacter sp. nih.govacs.org Studies on various subsurface sediments, including clay, sand, and limestone under both oxidized and reduced conditions, have shown limited degradation potential, contributing to its widespread presence in groundwater. acs.org However, the presence of organic matter can influence its dissipation. For example, one study noted that while the dissipation of BAM was generally poor, it could be enhanced by algal agar. frontiersin.org

The potential for non-target organisms, such as plants, to absorb and translocate chemical compounds from the soil is an important aspect of environmental fate assessment. researchgate.net While specific data on the uptake of N-butyl-3,4-dichlorobenzamide is not available, general principles of chemical uptake by plants have been established.

The process involves the absorption of the chemical from the soil and soil water by the roots, followed by potential translocation to other parts of the plant, such as the shoots and leaves. researchgate.net A chemical's hydrophobicity, often measured by its n-octanol-water partition coefficient (log KOW), is a key predictor of this behavior. Generally, as hydrophobicity (log KOW) increases, the concentration in the roots also increases. However, the translocation from root to shoot tends to decrease with an increasing log KOW. researchgate.net Persistent chemicals that end up in soil and soil water can be taken up by plant roots and subsequently move to other plant tissues, posing a potential risk to organisms that consume the plants. researchgate.net

Advanced Analytical Chemistry Methodologies for Research

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of organic compounds. By analyzing the interaction of electromagnetic radiation with the molecule, detailed information about its functional groups, connectivity, and chemical environment can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise arrangement of atoms within a molecule. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

¹H-NMR Spectroscopy: In the ¹H-NMR spectrum of N-butyl-3,4-dichlorobenzamide, distinct signals are expected for the protons of the butyl group and the aromatic ring. The chemical shifts (δ) are influenced by the electron density around the protons.

Aromatic Protons: The 3,4-dichloro-substituted benzene (B151609) ring would exhibit a characteristic splitting pattern. The proton at position 2 (ortho to the carbonyl group) would likely appear as a doublet, shifted downfield due to the deshielding effect of the carbonyl group. The protons at positions 5 and 6 would also show distinct signals, likely as a doublet and a doublet of doublets, respectively, with coupling constants typical for ortho and meta relationships.

N-Butyl Protons: The protons of the n-butyl group would show a set of signals corresponding to the four different carbon environments. The methylene group attached to the nitrogen (N-CH₂) would be the most downfield of the butyl protons due to the electron-withdrawing effect of the amide nitrogen. The subsequent methylene groups (-CH₂-CH₂-) would appear progressively upfield, and the terminal methyl group (-CH₃) would be the most shielded, appearing at the highest field. The splitting patterns would follow the n+1 rule, resulting in a triplet for the N-CH₂, a multiplet for the adjacent CH₂, a multiplet for the next CH₂, and a triplet for the terminal CH₃.

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal.

Carbonyl Carbon: The carbon atom of the carbonyl group (C=O) is expected to have the most downfield chemical shift, typically in the range of 165-175 ppm, due to its sp² hybridization and the strong deshielding effect of the attached oxygen atom.

Aromatic Carbons: The six carbons of the dichlorinated benzene ring would each produce a signal. The carbons bonded to the chlorine atoms (C-3 and C-4) would be significantly shifted downfield. The carbon attached to the carbonyl group (C-1) would also be downfield. The remaining aromatic carbons would have chemical shifts in the typical aromatic region (120-140 ppm).

N-Butyl Carbons: The four carbon atoms of the n-butyl group would show signals in the aliphatic region of the spectrum. The carbon directly attached to the nitrogen (N-CH₂) would be the most downfield of the four, followed by the other methylene carbons, with the terminal methyl carbon appearing at the highest field.

Interactive Data Table: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts for this compound (Note: These are estimated values based on typical chemical shifts for similar functional groups and substitution patterns. Actual experimental values may vary.)

| Assignment | Predicted ¹H-NMR Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C-NMR Chemical Shift (ppm) |

| Aromatic H-2 | 7.8 - 8.2 | d | - |

| Aromatic H-5 | 7.5 - 7.8 | dd | - |

| Aromatic H-6 | 7.3 - 7.6 | d | - |

| N-H | 6.0 - 7.0 | br s | - |

| N-CH₂ | 3.2 - 3.5 | t | 40 - 45 |

| N-CH₂-CH₂ | 1.5 - 1.7 | m | 30 - 35 |

| -CH₂-CH₃ | 1.3 - 1.5 | m | 19 - 24 |

| -CH₃ | 0.9 - 1.0 | t | 13 - 15 |

| C=O | - | - | 165 - 170 |

| Aromatic C-1 | - | - | 135 - 140 |

| Aromatic C-2 | - | - | 128 - 132 |

| Aromatic C-3 | - | - | 132 - 136 |

| Aromatic C-4 | - | - | 130 - 134 |

| Aromatic C-5 | - | - | 127 - 131 |

| Aromatic C-6 | - | - | 125 - 129 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound would be expected to show several characteristic absorption bands:

N-H Stretch: A moderate to strong absorption band in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amide.

C-H Stretches: Absorption bands in the region of 2850-3000 cm⁻¹ due to the symmetric and asymmetric stretching vibrations of the C-H bonds in the n-butyl group and the aromatic ring.

C=O Stretch (Amide I band): A strong, sharp absorption band typically found in the range of 1630-1680 cm⁻¹ is characteristic of the carbonyl group (C=O) stretching vibration in a secondary amide.

N-H Bend (Amide II band): A medium to strong absorption band around 1510-1570 cm⁻¹ is attributed to the N-H bending vibration coupled with C-N stretching.

C=C Aromatic Stretches: Several medium to weak bands in the region of 1450-1600 cm⁻¹ would indicate the carbon-carbon stretching vibrations within the benzene ring.

C-Cl Stretch: The stretching vibrations of the carbon-chlorine bonds would be expected to appear in the fingerprint region, typically between 600 and 800 cm⁻¹.

Interactive Data Table: Expected Infrared Absorption Bands for this compound (Note: These are typical frequency ranges for the specified functional groups.)

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3500 | Medium - Strong |

| Aromatic C-H Stretch | 3000 - 3100 | Medium - Weak |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium - Strong |

| C=O Stretch (Amide I) | 1630 - 1680 | Strong |

| N-H Bend (Amide II) | 1510 - 1570 | Medium - Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium - Weak |

| C-Cl Stretch | 600 - 800 | Medium - Strong |

Mass Spectrometry (MS) Applications

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the exact molecular formula of a compound. For this compound (C₁₁H₁₃Cl₂NO), HRMS would be able to distinguish its exact mass from that of other compounds with the same nominal mass but different elemental compositions. The presence of two chlorine atoms would also be evident from the characteristic isotopic pattern of the molecular ion peak, with the M+2 and M+4 peaks having predictable relative intensities due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. In ESI-MS, this compound would likely be detected as a protonated molecule, [M+H]⁺, or as an adduct with other cations present in the solvent, such as sodium [M+Na]⁺. This technique is valuable for confirming the molecular weight of the compound with minimal fragmentation.

Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) is a specialized technique used to measure the isotopic ratios of elements (e.g., ¹³C/¹²C, ¹⁵N/¹⁴N) within a specific compound. While there is no specific literature on the GC-IRMS analysis of this compound, this technique could theoretically be applied to trace the origin or metabolic fate of the compound in environmental or biological systems. The compound would first be separated from a complex mixture by gas chromatography and then combusted to form simple gases (CO₂, N₂), whose isotopic ratios are then measured by the mass spectrometer.

Interactive Data Table: Predicted Mass Spectrometry Data for this compound (Note: The m/z values are calculated based on the molecular formula C₁₁H₁₃Cl₂NO and the most abundant isotopes.)

| Analysis Type | Ion | Predicted m/z | Notes |

| HRMS | [M]⁺ | 245.0374 | Exact mass for C₁₁H₁₃³⁵Cl₂NO⁺. The isotopic pattern for two chlorines would be observed. |

| ESI-MS | [M+H]⁺ | 246.0452 | Protonated molecule. |

| ESI-MS | [M+Na]⁺ | 268.0271 | Sodium adduct. |

Elemental Analysis-Isotope Ratio Mass Spectrometry (EA-IRMS)

Elemental Analysis-Isotope Ratio Mass Spectrometry (EA-IRMS) is a powerful technique for determining the isotopic composition of elements within a compound. The process involves the complete combustion of the sample in an elemental analyzer (EA), which converts the compound into simple gases (e.g., CO₂, N₂). These gases are then introduced into an isotope ratio mass spectrometer (IRMS) that measures the relative abundance of the stable isotopes (e.g., ¹³C vs. ¹²C, ¹⁵N vs. ¹⁴N).

The primary application of EA-IRMS in the context of this compound research is to elucidate its origin, formation pathways, and environmental fate. Isotope ratios, expressed in delta (δ) notation in parts per thousand (‰) relative to international standards, can serve as a fingerprint. For instance, δ¹³C and δ¹⁵N values can differentiate between this compound synthesized via different chemical pathways or from different starting material batches.

In environmental studies, EA-IRMS can track the biodegradation of related compounds. For example, research on the pesticide metabolite 2,6-dichlorobenzamide (B151250) (BAM) has utilized GC-IRMS, a similar technique, to measure nitrogen isotope fractionation during degradation processes. acs.org Such analysis can reveal the extent of natural attenuation in contaminated sites. While specific EA-IRMS data for this compound is not prevalent, the principles are directly applicable. A hypothetical analysis could yield the data presented in the table below, where variations in isotopic signatures could point to different manufacturing sources.

Table 1: Hypothetical EA-IRMS Data for this compound from Different Sources

| Sample Source | δ¹³C (‰ vs. V-PDB) | δ¹⁵N (‰ vs. Air) | Potential Interpretation |

|---|---|---|---|

| Batch A | -28.5 | +1.2 | Synthetic route 1 |

| Batch B | -31.2 | +0.8 | Synthetic route 2 |

V-PDB: Vienna Pee Dee Belemnite standard.

Tandem Mass Spectrometry (MS/MS)

Tandem Mass Spectrometry (MS/MS) is a highly sensitive and selective analytical technique used for structural elucidation and quantification of compounds in complex mixtures. It involves multiple stages of mass analysis. In the first stage, the precursor ion (e.g., the molecular ion of this compound) is selected. This ion is then fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed in the second stage. This process provides a unique fragmentation pattern that is characteristic of the compound's structure, enhancing specificity and reducing matrix interference.

For this compound, MS/MS, particularly when coupled with liquid chromatography (LC-MS/MS), is the method of choice for trace-level detection in environmental or biological samples. The technique allows for the development of robust quantitative methods. Research on the related isomer 2,6-dichlorobenzamide (BAM) demonstrates the power of this approach. researchgate.net An analytical method combining solid-phase extraction with LC-MS/MS was developed to determine BAM and its degradation products in water, achieving very low limits of detection (LOD) and quantification (LOQ). researchgate.net

Applying this to this compound, one would expect characteristic fragmentation, likely involving the cleavage of the butyl group and the amide bond. The specific precursor-to-product ion transitions can be used in Selected Reaction Monitoring (SRM) mode for highly selective quantification.

Table 2: Projected LC-MS/MS Method Parameters and Detection Limits for this compound (based on 2,6-dichlorobenzamide data researchgate.net)

| Parameter | Value |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion (m/z) | [M+H]⁺ |

| Product Ion 1 (m/z) | [Fragment from butyl loss] |

| Product Ion 2 (m/z) | [Fragment from amide cleavage] |

| Method Limit of Detection (LOD) | ~0.010 µg/L |

Chromatographic Separation and Detection Methods

Chromatography is a fundamental laboratory technique for the separation of mixtures. The principle relies on the differential partitioning of components between a stationary phase and a mobile phase. For a compound like this compound, various chromatographic methods are employed for its analysis, purification, and quality control.

Liquid Chromatography (LC)

Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a cornerstone for the analysis of non-volatile, thermally labile compounds like this compound. In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. The separation is based on the compound's affinity for the stationary phase versus the mobile phase. Reversed-phase HPLC, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., acetonitrile/water mixture), is commonly used.

HPLC is frequently utilized for purity assessment and quantification. For instance, the purity of 3,4-Dichlorobenzamide (B1295324), a precursor, is often specified as ≥98% as determined by HPLC. calpaclab.com A similar method would be applied to this compound to ensure its purity after synthesis or to quantify it in various matrices. Detection is typically achieved using a UV detector, as the aromatic ring of the molecule absorbs UV light.

Table 3: Typical HPLC Method Parameters for Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 mm x 250 mm, 5 µm) |

| Mobile Phase | Isocratic or Gradient (Acetonitrile:Water) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection | UV at ~254 nm |

Ultra-High Performance Liquid Chromatography (UHPLC)

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement in liquid chromatography. It utilizes columns with smaller particle sizes (typically sub-2 µm), which requires instrumentation capable of operating at much higher pressures than conventional HPLC. The primary advantages of UHPLC are significantly increased resolution, higher speed, and greater sensitivity, along with reduced solvent consumption.

For the analysis of this compound, converting an HPLC method to a UHPLC method would result in substantially shorter analysis times—often reducing a 10-15 minute run to 1-2 minutes—while improving the separation efficiency. This is particularly valuable in high-throughput screening environments, such as environmental monitoring or process chemistry, where a large number of samples need to be analyzed quickly and efficiently. The fundamental principles of separation remain the same as in HPLC, but the performance is greatly enhanced.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful separation technique for volatile and thermally stable compounds. In GC, a gaseous mobile phase (carrier gas, e.g., helium or nitrogen) flows through a column containing a stationary phase. This compound, being sufficiently volatile and stable at elevated temperatures, is well-suited for GC analysis.

The method is particularly effective for detecting halogenated compounds when coupled with an Electron Capture Detector (ECD), which is highly sensitive to electrophilic substances like chlorinated molecules. epa.govnih.gov Detailed GC methods have been developed for the isomeric 2,6-dichlorobenzamide, providing a template for analyzing this compound. epa.gov Such methods often involve sample extraction with an organic solvent, followed by direct injection into the GC system. epa.gov

Table 4: Representative GC-ECD Conditions for this compound Analysis (adapted from related compound methods epa.gov)

| Parameter | Condition |

|---|---|

| Column | DB-5 or similar (e.g., 30 m x 0.25 mm ID) |

| Carrier Gas | Nitrogen or Helium |

| Injector Temperature | 250 °C |

| Detector Temperature | 320 °C |

| Temperature Program | Initial hold at 120°C, ramp to 280°C |

Thin-Layer Chromatography (TLC) in Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique used extensively in synthetic chemistry to monitor the progress of a chemical reaction. umich.educhemistryhall.com It involves spotting a small amount of the reaction mixture onto a plate coated with a thin layer of adsorbent (stationary phase), typically silica gel. umich.edu The plate is then placed in a sealed chamber with a solvent system (mobile phase), which moves up the plate by capillary action, separating the components of the mixture.

To monitor the synthesis of this compound (from 3,4-dichlorobenzoyl chloride and n-butylamine), TLC would be used to track the disappearance of the starting materials and the appearance of the product. libretexts.org Three lanes are typically spotted on the TLC plate: the starting material, the reaction mixture at a specific time point, and a "co-spot" containing both. libretexts.org As the product is generally less polar than the amine starting material but more polar than an acyl chloride (which would quickly hydrolyze on the silica plate), it will have a distinct Retention Factor (Rf) value. The reaction is considered complete when the spot corresponding to the limiting reactant has vanished from the reaction mixture lane. Visualization is often accomplished using UV light, as the aromatic ring is UV-active. nih.gov

Table 5: Hypothetical TLC Data for Monitoring the Synthesis of this compound

| Time Point | Rf of Starting Material (n-butylamine) | Rf of Product (this compound) | Observation |

|---|---|---|---|

| t = 0 min | 0.15 | - | Only starting material spot is visible. |

| t = 30 min | 0.15 | 0.50 | Starting material spot is faint; product spot is strong. |

Rf values are hypothetical and depend on the specific solvent system used.

Elemental and Isotopic Profiling for Environmental Assessment

The environmental assessment of synthetic organic compounds such as this compound, a substituted benzamide (B126), necessitates sophisticated analytical techniques capable of determining its fate, transport, and potential sources in various environmental matrices. Elemental and isotopic profiling are powerful tools in this regard, offering insights that go beyond simple concentration measurements. These methodologies can help elucidate the origin of a contaminant, its degradation pathways, and its persistence in the environment.

Elemental Profiling for Source Apportionment

Elemental analysis, particularly the determination of trace element concentrations and their ratios, can serve as a chemical fingerprint to differentiate between various sources of a chemical compound. Manufacturing processes, even for the same compound, can vary between different producers or even between different batches from the same producer. These variations can lead to minute but measurable differences in the elemental composition of the final product, which can be exploited for source tracking in the event of environmental contamination.

For instance, the presence of specific trace metals or their unique concentration ratios in this compound found in a soil or water sample could potentially link it to a specific manufacturing plant or a particular formulation of a commercial product. Advanced analytical techniques such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS) are capable of quantifying a wide range of elements at ultra-trace levels, making it possible to establish these elemental fingerprints.

Illustrative Data for Elemental Profiling

The following interactive table presents hypothetical data on the trace element composition of this compound from three different fictional manufacturing batches. This data illustrates how variations in elemental concentrations could be used to distinguish between sources.

| Manufacturing Batch | Cadmium (Cd) (µg/kg) | Lead (Pb) (µg/kg) | Nickel (Ni) (µg/kg) |

| Batch A | 15.2 | 45.8 | 22.1 |

| Batch B | 8.9 | 52.1 | 35.6 |

| Batch C | 14.8 | 33.5 | 21.9 |

This table is for illustrative purposes only and is not based on published data for this compound.

Isotopic Profiling for Elucidating Environmental Fate

Compound-Specific Isotope Analysis (CSIA) is a sophisticated analytical technique that measures the ratio of stable isotopes of elements within a specific organic compound. For this compound, the stable isotopes of carbon (¹³C/¹²C), nitrogen (¹⁵N/¹⁴N), and chlorine (³⁷Cl/³⁵Cl) are of particular interest.

The isotopic composition of a synthetic compound is initially determined by the manufacturing process and the isotopic composition of the starting materials. Once released into the environment, various physical, chemical, and biological processes can alter these isotopic ratios in a predictable manner, a phenomenon known as isotopic fractionation. For example, during microbial degradation, organisms often preferentially metabolize molecules containing the lighter isotopes (e.g., ¹²C, ¹⁴N), leading to an enrichment of the heavier isotopes (e.g., ¹³C, ¹⁵N) in the remaining, undegraded compound.

By monitoring the changes in the isotopic signature of this compound in environmental samples over time and space, researchers can:

Identify and quantify the extent of its degradation.

Distinguish between biotic and abiotic degradation pathways.

Differentiate between degradation and other processes that reduce concentration, such as dilution or sorption.

Illustrative Data for Isotopic Profiling

The interactive data table below provides a hypothetical example of how the stable carbon and nitrogen isotope ratios of this compound might change during a simulated biodegradation experiment. The isotopic composition is expressed in delta (δ) notation in parts per thousand (‰).

| Time (days) | δ¹³C (‰) | δ¹⁵N (‰) |

| 0 | -28.5 | +1.2 |

| 30 | -27.1 | +2.5 |

| 60 | -25.8 | +4.1 |

| 90 | -24.2 | +6.3 |

This table is for illustrative purposes only and is not based on published data for this compound.

Q & A

Q. Why does this compound show variable inhibition kinetics across enzyme isoforms?

- Methodology :

- Kinetic Studies : Measure K values under varied substrate concentrations (Lineweaver-Burk plots).

- Mutagenesis : Engineer enzyme active sites (e.g., Phe→Ala substitutions) to identify steric/electronic incompatibilities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.